3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
Description
Properties
IUPAC Name |
3-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-4-5-2-7-3-6(5)9-8-4/h7H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIYFUKTRQTBLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCC2=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10717495 | |
| Record name | 3-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945217-56-1 | |
| Record name | 3-Methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10717495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from Pyrazole Precursors
Research indicates that a common approach involves starting with substituted pyrazoles, which undergo subsequent cyclization and methylation steps.
Synthesis from Diethyl Acetylenedicarboxylate and Hydrazines
A notable route involves the condensation of diethyl acetylenedicarboxylate with arylhydrazines, followed by cyclization to form the core structure.
Direct Functionalization of Pyrrolo[3,4-c]pyrazole
Some methods involve direct substitution on pre-formed pyrrolo[3,4-c]pyrazole rings, using electrophilic methylation.
Notable Research Findings and Data
Synthesis via Hydrazine and Acetylenedicarboxylate
Research by Shi Jianyou et al. (2010) described the synthesis of tetrahydropyrrolo[3,4-c]pyrazoles through a condensation of diethyl acetylenedicarboxylate with arylhydrazines, followed by cyclization and subsequent functionalization. The key intermediate was obtained via refluxing in suitable solvents, with yields exceeding 80%.
Synthesis from Pyrazole Derivatives
Recent advances include the use of substituted pyrazoles, which undergo cyclization and methylation steps. For example, methylation at the 3-position was achieved using methyl iodide in the presence of potassium carbonate, yielding the desired methylated compound with high efficiency.
Synthesis via Palladium-Catalyzed Annulation
Some studies report palladium-catalyzed annulation reactions to generate the fused heterocycle, followed by methylation. This method offers regioselectivity and high yields, suitable for large-scale synthesis.
Data Table Summarizing Preparation Methods
Notes on Optimization and Challenges
- Regioselectivity : Achieving selective methylation at the 3-position requires careful control of reaction conditions.
- Yield optimization : Using appropriate solvents, catalysts, and reaction temperatures can enhance yields.
- Purification : Crystallization and chromatography are essential for obtaining pure compounds, especially when multiple methylation sites are possible.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with additional hydrogen atoms .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
One of the most significant applications of 3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives is their potential as anticancer agents. Research has shown that certain derivatives exhibit potent inhibitory effects on Aurora kinases, which are critical regulators of cell division and are often overexpressed in various cancers. For instance, a study identified a derivative with low nanomolar potency against multiple kinase targets and demonstrated high antiproliferative activity across different cancer cell lines. This compound also showed efficacy in vivo, making it a promising candidate for further development as an anticancer therapy .
2. Inhibition of Glycine Transporters
Another notable application is the inhibition of glycine transporters (GLYT1). Substituted derivatives of this compound have been investigated for their ability to modulate neurotransmitter systems by inhibiting GLYT1. This mechanism is relevant for conditions such as schizophrenia and other neuropsychiatric disorders where glycine levels play a crucial role .
3. Anti-inflammatory Properties
Compounds based on this heterocycle have also been explored for their anti-inflammatory properties. The ability to modulate inflammatory pathways makes these compounds attractive for developing treatments for chronic inflammatory diseases .
Agrochemical Applications
1. Pesticide Development
In the agrochemical sector, pyrazole derivatives are known for their efficacy as pesticides. The structural characteristics of this compound allow for modifications that enhance its biological activity against pests while minimizing toxicity to non-target organisms. This dual capability is crucial in developing sustainable agricultural practices .
Summary of Key Findings
Case Study 1: Aurora Kinase Inhibition
A series of 5-phenylacetyl derivatives were synthesized and tested for their ability to inhibit Aurora kinases. The lead compound demonstrated significant antiproliferative activity and was selected for further preclinical studies due to its favorable pharmacokinetic properties.
Case Study 2: Glycine Transporter Modulation
Research focused on synthesizing various substituted tetrahydropyrrolo[3,4-c]pyrazole derivatives to evaluate their efficacy in inhibiting GLYT1. Results indicated that certain modifications enhanced binding affinity and selectivity towards GLYT1.
Mechanism of Action
The mechanism of action of 3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
- 3-Methyl vs. 3-Amino Derivatives: The methyl group in the 3-methyl derivative enhances lipophilicity and ATP-binding pocket occupancy, yielding sub-nanomolar potency against PKCα/β . In contrast, the 3-amino derivative’s NH₂ group forms hydrogen bonds with CDK2’s hinge region but exhibits lower potency (micromolar range) .
- Electron-Withdrawing Groups : The 3-trifluoromethyl substituent (CF₃) introduces steric and electronic effects that may improve metabolic stability but require further validation .
Target Selectivity and Kinase Inhibition Profiles
- PKCα/β Inhibition : The 3-methyl derivative (Cmpd 1) shows high selectivity for PKCα/β over other kinases due to its optimized interaction with the glycine-rich loop and hydrophobic back pocket .
- Aurora Kinase Inhibition: 5-Phenylacetyl derivatives of the scaffold exhibit dual activity against Aurora-A and Aurora-B kinases, with sub-nanomolar IC₅₀ values attributed to the extended hydrophobic side chain .
- Off-Target Effects: While the 3-amino derivative primarily targets CDK2, it also weakly inhibits Cyclin A-E complexes, suggesting scaffold flexibility for multi-kinase inhibition .
Physicochemical Properties
The methyl group in the 3-methyl derivative reduces polarity, enhancing membrane permeability but requiring salt forms (e.g., dihydrochloride) for improved solubility .
Biological Activity
3-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₆H₉N₃
- Molecular Weight : 123.16 g/mol
- CAS Number : 762233-62-5
Pharmacological Activities
This compound has been studied for various biological activities:
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro studies have demonstrated that certain pyrazole derivatives can inhibit the growth of various cancer cell lines such as MCF7 and NCI-H460. Specifically, compounds derived from this scaffold showed IC₅₀ values ranging from 7.01 µM to 49.85 µM against different cancer types .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives have been noted for their ability to modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases .
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
| Study | Compound Tested | Cell Line | IC₅₀ (µM) | Notes |
|---|---|---|---|---|
| Bouabdallah et al. | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | Significant cytotoxic potential |
| Wei et al. | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | 26 | Potent against lung cancer |
| Zheng et al. | 3-aryl-1-(4-tert-butylbenzyl)-1H-pyrazole-5-carbohydrazide hydrazone | A549 | Max inhibition observed | Targeted lung cancer inhibition |
Q & A
Basic Research Questions
Q. What are the reliable synthetic routes for 3-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via cyclization of precursors like 3-amino-1-methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5-iodide with oxidizing agents such as cerium(IV) ammonium nitrate in ethanol. Slow evaporation at room temperature yields crystalline products suitable for X-ray diffraction analysis . Optimization involves adjusting solvent polarity, temperature, and stoichiometric ratios to improve yield and purity. HPLC (≥95% purity) and NMR are critical for verifying structural integrity .
Q. How is the crystal structure of 3-methyl derivatives characterized, and what intermolecular interactions stabilize the lattice?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Rigaku SCXmini instruments (Mo-Kα radiation, λ = 0.71073 Å) reveals triclinic P1 space group symmetry. Key parameters include unit cell dimensions (e.g., a = 6.2344 Å, b = 7.7725 Å) and hydrogen-bonding networks (O—H⋯N, N—H⋯O) that form 3D frameworks. Refinement using SHELXL-2018/3 yields R-values < 0.05, ensuring high accuracy .
Q. What analytical techniques are essential for purity assessment and stability studies of this compound?
- Methodological Answer :
- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) and C18 columns; retention time consistency confirms absence of byproducts .
- Stability : Accelerated degradation studies under thermal (40–60°C) and hydrolytic (pH 1–13) conditions, monitored via LC-MS to identify degradation pathways (e.g., ring-opening or oxidation) .
Advanced Research Questions
Q. How do 3-methyl derivatives act as Aurora-A kinase inhibitors, and what structure-activity relationships (SAR) guide their design?
- Methodological Answer : The pyrrolo[3,4-c]pyrazole scaffold binds to Aurora-A's ATP pocket via hydrophobic interactions (e.g., with Leu139 and Ala213). SAR studies show that substituents at the 3-position (e.g., trifluoromethyl) enhance potency (IC50 < 100 nM) by improving hydrophobic packing. In vitro kinase inhibition assays (e.g., ADP-Glo™) and cellular IC50 determination in cancer lines (e.g., HCT-116) validate activity .
Q. What computational strategies predict the binding affinity of these compounds to LXRβ/RXRα heterodimers, and how are results experimentally validated?
- Methodological Answer :
- Docking : AutoDock Vina or Schrödinger Suite for pose prediction using PDB 5KYA (LXRβ/RXRα co-crystal structure). Key interactions include hydrogen bonds with Arg305 and π-stacking with Trp269 .
- Validation : Surface plasmon resonance (SPR) measures binding kinetics (KD ≈ 10–100 nM). In vivo models (e.g., Sprague-Dawley rats) assess brain penetrance via ABCA1 mRNA upregulation in hippocampal tissue .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for LXR agonists?
- Methodological Answer : Discrepancies (e.g., ABCA1 upregulation without Aβ reduction in Alzheimer’s models) may arise from off-target effects or species-specific LXR activation. Solutions include:
- Transcriptomics : RNA-seq to identify unintended pathways (e.g., SREBP-1c-mediated lipogenesis).
- Pharmacokinetics : LC-MS/MS quantifies brain/plasma ratios (target: >0.3) and metabolite profiling .
Q. What strategies differentiate enantiomers in chiral derivatives of this scaffold, and how is stereochemical purity ensured?
- Methodological Answer :
- Synthesis : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s Co-salen) yield enantiopure intermediates.
- Analysis : Chiral HPLC (Chiralpak IA column, hexane:isopropanol gradient) or X-ray crystallography (Flack parameter < 0.1) confirms enantiomeric excess (ee > 98%) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
